![molecular formula C16H16FNO2S B13102679 S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)
S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate is a synthetic organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a biphenyl core substituted with a fluoro and methoxy group, along with a dimethylcarbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The scalability of the Suzuki-Miyaura reaction makes it a viable option for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate moiety to a corresponding amine.
Substitution: The fluoro and methoxy groups on the biphenyl core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Fluoromethoxy)-4’-methanesulfonimidoyl-1,1’-biphenyl: This compound is similar in structure but contains a methanesulfonimidoyl group instead of a carbamothioate moiety.
4-Fluoro-4’-methoxybiphenyl: This compound lacks the carbamothioate group and is simpler in structure.
Uniqueness
S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate is unique due to the presence of both fluoro and methoxy substituents on the biphenyl core, along with the dimethylcarbamothioate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C16H16FNO2S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
S-[4-fluoro-2-(4-methoxyphenyl)phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C16H16FNO2S/c1-18(2)16(19)21-15-9-6-12(17)10-14(15)11-4-7-13(20-3)8-5-11/h4-10H,1-3H3 |
Clé InChI |
NJLNKLNMFGFCKI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC1=C(C=C(C=C1)F)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13102610.png)
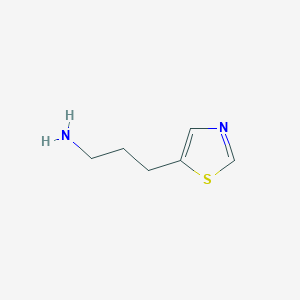
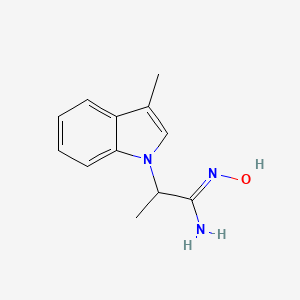
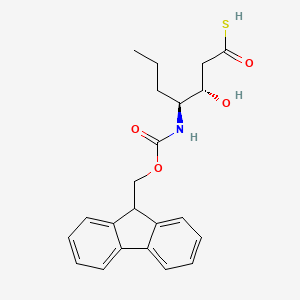
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine](/img/structure/B13102638.png)
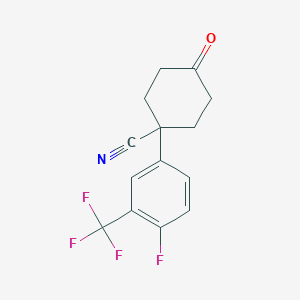
![Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)
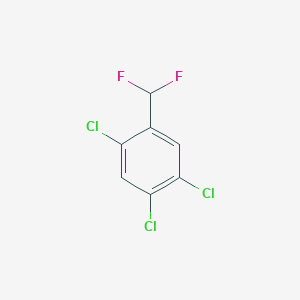
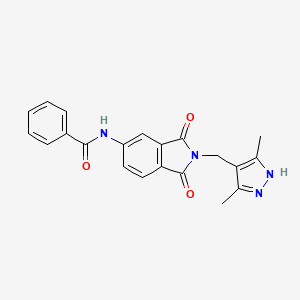
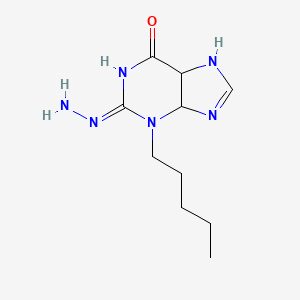
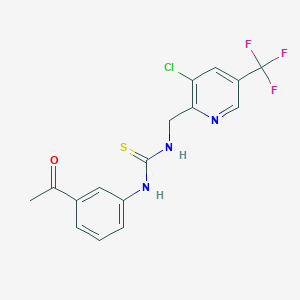
![Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13102672.png)

